Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
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Overview
Description
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a complex organic compound with the molecular formula C18H13N3O7 and a molecular weight of 383.32 g/mol . This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of organic materials and sensors due to its fluorescent properties.
Mechanism of Action
The exact mechanism of action for Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and inhibit their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(4-methoxyphenyl)-7-(3-nitrobenzoyl)pyrrolo(1,2-C)pyrimidine-5,6-dicarboxylate
- Diethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
- Dimethyl 3-(2-methoxyphenyl)-7-(4-nitrobenzoyl)pyrrolo(1,2-C)pyrimidine-5,6-dicarboxylate
Uniqueness
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its nitrobenzoyl group and pyrrolopyridazine core make it a valuable compound for various research applications .
Biological Activity
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₃N₃O₇
- Molecular Weight : 383.3 g/mol
- CAS Number : 853334-15-3
- SMILES Notation : COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)N+[O-]
The compound features a pyrrolo[1,2-b]pyridazine core with two carboxylate groups and a nitrobenzoyl substituent, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo compounds have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests effective antimicrobial action.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and energy metabolism.
- DNA Intercalation : The planar structure of the pyridazine ring may allow for intercalation into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A review of literature reveals limited direct studies on this compound itself. However, related compounds provide insights into its potential:
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
Indolizine Derivative | Mycobacterium tuberculosis | 4 - 32 | |
Pyrrole Derivative | Staphylococcus aureus | 0.125 - 0.5 | |
Pyridazine Derivative | MRSA | < 10 |
These studies highlight the promising nature of pyrrole and pyridazine derivatives in combating resistant bacterial strains.
Properties
CAS No. |
853334-15-3 |
---|---|
Molecular Formula |
C18H13N3O7 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
dimethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C18H13N3O7/c1-27-17(23)13-12-4-3-9-19-20(12)15(14(13)18(24)28-2)16(22)10-5-7-11(8-6-10)21(25)26/h3-9H,1-2H3 |
InChI Key |
DPCFRDBYGXDAQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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